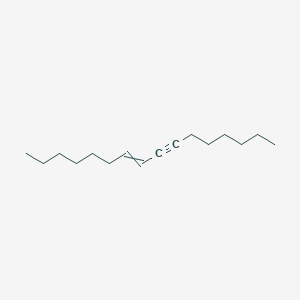
Hexadec-7-EN-9-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadec-7-EN-9-yne is an organic compound with the molecular formula C16H28. It is a long-chain hydrocarbon featuring both an alkene and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadec-7-EN-9-yne can be synthesized through several methods. One common approach involves the condensation of 1-bromo-8-octyne with 1-octyne under specific conditions. The reaction typically requires a strong base such as lithium amide (LiNH2) and a solvent like hexamethylphosphoramide (HMPA) at low temperatures (around 10°C) followed by heating to 55°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadec-7-EN-9-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo halogenation or other substitution reactions at the double or triple bond sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Hexadec-7-EN-9-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological systems and as a model compound for studying enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexadec-7-EN-9-yne depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling it to participate in multiple types of chemical transformations.
Comparaison Avec Des Composés Similaires
Hexadec-7-EN-9-yne can be compared to other long-chain hydrocarbons with similar functional groups:
Hexadec-9-enal: A related compound with an aldehyde group instead of an alkyne.
Hexadec-11-en-1-yl acetate: Features an ester group and is used in pheromone research.
1-Hexadecyne: A simpler alkyne without the alkene group.
This compound’s uniqueness lies in its dual functionality, making it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
13343-81-2 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
hexadec-7-en-9-yne |
InChI |
InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12H2,1-2H3 |
Clé InChI |
LNQMQUYZNTZSSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC#CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


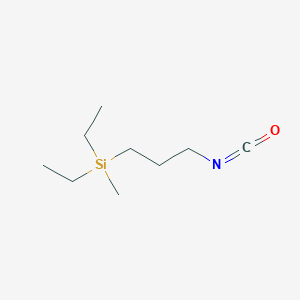

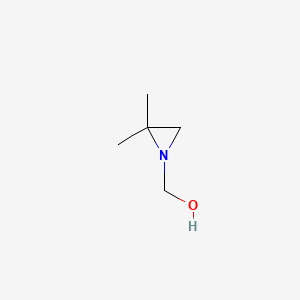

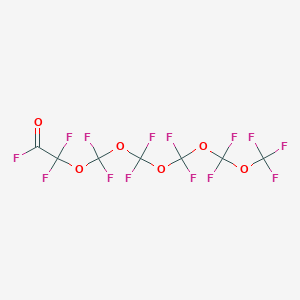
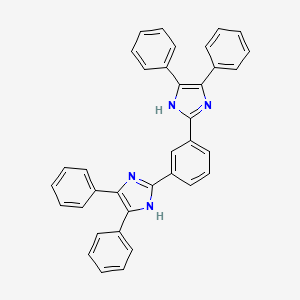
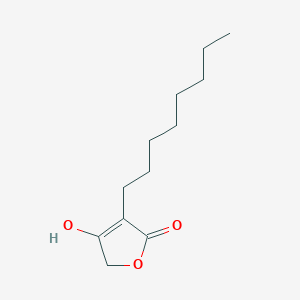
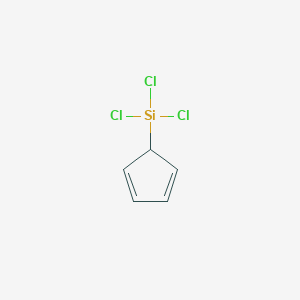
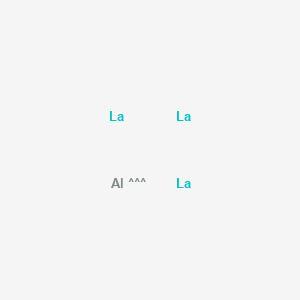

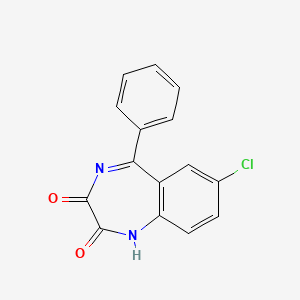
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)


